molecular formula C12H14BrN B3175166 5-Bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine] CAS No. 956141-86-9

5-Bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine]

Cat. No.: B3175166
CAS No.: 956141-86-9
M. Wt: 252.15 g/mol
InChI Key: XHFSYLGTPKUHTK-UHFFFAOYSA-N
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Description

5-Bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine] is supplied as its hydrochloride salt with the CAS Registry Number 2551116-78-8 . This synthetic compound features a unique spirocyclic architecture that fuses a 2,3-dihydro-1H-indene core with a pyrrolidine ring at a central carbon atom . This specific molecular framework is part of a class of privileged structures in medicinal chemistry. The indane scaffold is a recognized building block found in numerous biologically active molecules and natural products . For instance, derivatives of indanone, a close analogue, are key structural components in established therapeutics such as Donepezil, used for the treatment of Alzheimer's disease, and Indinavir, an agent for managing HIV/AIDS . The primary research value of this compound lies in its role as a versatile chemical intermediate for the design and synthesis of novel bioactive molecules . The bromine substituent on the aromatic ring serves as a reactive handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck), enabling medicinal chemists to explore structure-activity relationships and develop more potent or selective targets . The spiro indane-pyrrolidine core itself is a subject of interest in drug discovery for its potential to create three-dimensionally complex structures. Researchers can leverage this compound in the development of potential ligands for central nervous system targets, enzyme inhibitors, or as a building block in multicomponent and domino reactions to access more complex chemical space . The molecular formula for the hydrochloride salt is C12H15BrClN, with a molecular weight of 288.62 g/mol . Intended Use & Disclaimer: This product is provided strictly for research and development purposes in a controlled laboratory setting. It is classified as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. All safety data sheets (SDS) must be consulted and reviewed prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromospiro[1,2-dihydroindene-3,3'-pyrrolidine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN/c13-10-1-2-11-9(7-10)3-4-12(11)5-6-14-8-12/h1-2,7,14H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHFSYLGTPKUHTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNC2)C3=C1C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101216833
Record name 5-Bromo-2,3-dihydrospiro[1H-indene-1,3′-pyrrolidine]
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Molecular Weight

252.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956141-86-9
Record name 5-Bromo-2,3-dihydrospiro[1H-indene-1,3′-pyrrolidine]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=956141-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2,3-dihydrospiro[1H-indene-1,3′-pyrrolidine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101216833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualization of Spirocyclic Compounds in Chemical Research

Spirocyclic compounds are characterized by a distinctive architecture where two rings are connected by a single common atom. This structural feature imparts a rigid, three-dimensional geometry, a significant departure from the planar structures of many traditional aromatic compounds. rsc.org In the realm of medicinal chemistry, this three-dimensionality is highly advantageous as it allows for more precise and diverse interactions with the complex binding sites of biological targets like proteins and enzymes.

The inherent rigidity of spirocyclic systems can also lead to a reduced conformational entropy penalty upon binding, potentially enhancing the potency and selectivity of drug candidates. rsc.org Furthermore, the introduction of a spiro center can improve physicochemical properties such as aqueous solubility and metabolic stability, crucial factors in the development of effective pharmaceuticals. As a result, spirocyclic motifs are increasingly being incorporated into the design of novel drugs.

The Spiro Indene 1,3 Pyrrolidine Framework As a Prominent Chemical Scaffold

Within the diverse class of spirocycles, the spiro[indene-1,3'-pyrrolidine] framework has emerged as a particularly promising scaffold. This structure combines the lipophilic indene (B144670) moiety with the versatile pyrrolidine (B122466) ring, a common feature in many natural products and biologically active molecules. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a key component of numerous alkaloids and approved drugs, contributing to their biological activity and favorable pharmacokinetic profiles.

The fusion of these two ring systems creates a rigid structure that can be readily functionalized at various positions, allowing for the systematic exploration of structure-activity relationships (SAR). Researchers have synthesized and evaluated a wide array of spiro[indene-1,3'-pyrrolidine] derivatives, demonstrating their potential across a spectrum of therapeutic areas.

Overview of the Current Research Landscape Pertaining to 5 Bromo 2,3 Dihydrospiro Indene 1,3 Pyrrolidine and Its Analogues

Fundamental Principles of Spiro[indene-pyrrolidine] Ring System Annulation

The annulation, or ring-forming process, to create the spiro[indene-pyrrolidine] system is most effectively achieved through cycloaddition reactions. These reactions allow for the construction of the heterocyclic ring with a high degree of control over stereochemistry. Among the various methods, the 1,3-dipolar cycloaddition has emerged as a particularly powerful and versatile tool for assembling this complex spirocyclic framework. wikipedia.orgnih.gov This approach involves the reaction of a 1,3-dipole with a dipolarophile to form a five-membered ring in a single, concerted step. wikipedia.org

The 1,3-dipolar cycloaddition is a cornerstone in the synthesis of five-membered heterocycles, including the pyrrolidine (B122466) ring of the target scaffold. wikipedia.orgnih.gov This reaction offers a highly efficient route to generate multiple stereocenters with excellent regio- and stereoselectivity. wikipedia.org The key components for the synthesis of the spiro[indene-pyrrolidine] system via this method are an azomethine ylide, serving as the 1,3-dipole, and an appropriate indene-based dipolarophile.

Azomethine ylides are nitrogen-based 1,3-dipoles that are highly reactive intermediates in cycloaddition reactions. wikipedia.org They consist of an iminium ion adjacent to a carbanion, making them ideal partners for reaction with electron-deficient alkenes. wikipedia.org For the synthesis of spiro[indene-pyrrolidine] structures, azomethine ylides are typically generated in situ. A prevalent method for their formation is the thermal decarboxylative condensation of an α-amino acid with a carbonyl compound. nih.govnih.gov This process avoids the isolation of the often-unstable ylide, which is immediately trapped by a dipolarophile present in the reaction mixture. wikipedia.org The reactivity of the azomethine ylide is harnessed to construct the pyrrolidine ring, with the potential to create up to four new contiguous stereocenters in a single step. nih.govwikipedia.org

Isatin (B1672199) and its derivatives are versatile building blocks in heterocyclic synthesis and serve as common precursors for generating azomethine ylides. nih.govmdpi.com In the context of synthesizing spiro[indene-pyrrolidine] analogs, isatins function as the carbonyl component that condenses with an amino acid. nih.gov The reaction between an isatin (including substituted variants like 5-bromo isatin) and an amino acid such as sarcosine (B1681465) or proline leads to the in-situ formation of a non-stabilized azomethine ylide. nih.govnih.gov This ylide is then intercepted by an indene-based dipolarophile to yield complex dispiro compounds, such as dispiro[1H-indene-2,3'-pyrrolidine-2',3''-[3H]indole]-1,2''(1''H)-diones, which are structurally analogous to the target molecule. nih.gov

Precursor (Isatin Derivative)Amino AcidResulting Intermediate
IsatinSarcosineAzomethine Ylide
5-BromoisatinProlineAzomethine Ylide
Substituted Isatinsα-Amino AcidsAzomethine Ylide

This table illustrates common combinations of isatin derivatives and amino acids used to generate azomethine ylide intermediates for cycloaddition reactions.

The indene (B144670) portion of the spiro[indene-pyrrolidine] scaffold is typically introduced in the form of a dipolarophile. 2-Arylidene-1,3-indanediones are highly effective dipolarophiles for this purpose due to their activated carbon-carbon double bond. acs.orgresearchgate.net These compounds readily react with the in situ generated azomethine ylides in a [3+2] cycloaddition manner to afford the desired spiro[indene-pyrrolidine] core. researchgate.net The reaction proceeds with high regioselectivity. nih.gov Similarly, ninhydrin, a hydrated indane-1,2,3-trione, can also be used as a precursor to generate azomethine ylides that subsequently react with other dipolarophiles to form spiro indane-1,3-dione pyrrolizidine (B1209537) compounds. researchgate.netsemanticscholar.org

DipolarophileDipole SourceResulting Scaffold
2-Arylidene-1,3-indanedioneIsatin + SarcosineSpiro[indene-pyrrolidine-oxindole]
2-(Arylmethylene)-2,3-dihydro-1H-inden-1-onesIsatin + SarcosineDispiro[indene-pyrrolidine-indole] nih.gov
ChalconesNinhydrin + L-prolineSpiro[indane-pyrrolidine] researchgate.net

This table provides examples of indanedione-related dipolarophiles and their corresponding dipole partners in the synthesis of spirocyclic systems.

Secondary α-amino acids, such as proline and its derivatives (like thioproline) or N-substituted amino acids like sarcosine (N-methylglycine), are essential reagents for the generation of azomethine ylides. nih.govmdpi.com When heated with a carbonyl compound like isatin or ninhydrin, these amino acids undergo a condensation reaction. researchgate.netiaea.org This is followed by a spontaneous dehydration to form the reactive 1,3-dipolar azomethine ylide intermediate. The choice of amino acid influences the substitution pattern on the resulting pyrrolidine ring. For example, using proline results in a bicyclic pyrrolizidine ring fused to the spiro center, while sarcosine introduces an N-methyl group on the pyrrolidine ring. nih.govresearchgate.net

The synthesis of spiro[indene-pyrrolidine] derivatives is frequently accomplished through multi-component reactions (MCRs), which are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains significant portions of all the starting materials. mdpi.comnih.gov The 1,3-dipolar cycloaddition approach described is a classic example of a three-component reaction (3CR). iaea.orgua.es

In a typical one-pot procedure, the carbonyl compound (e.g., isatin or an indanedione derivative), an α-amino acid (e.g., sarcosine or proline), and the dipolarophile (e.g., a 2-arylidene-1,3-indanedione) are mixed together in a suitable solvent and heated. nih.goviaea.org This strategy offers significant advantages, including operational simplicity, reduction of waste by eliminating the need to isolate intermediates, and the rapid construction of molecular complexity from simple precursors. iaea.orgnih.gov This approach provides a direct and atom-economical pathway to diverse libraries of spiro[indene-pyrrolidine] compounds.

Strategies Employing 1,3-Dipolar Cycloaddition Reactions

Advanced Catalytic Approaches in Stereoselective Synthesis

The stereoselective synthesis of spiro[indene-pyrrolidine] frameworks is dominated by advanced catalytic methods that enable the construction of specific stereoisomers. These approaches are broadly categorized into organocatalysis and transition metal catalysis, both offering powerful tools for asymmetric induction.

Organocatalysis has emerged as a robust strategy for the asymmetric synthesis of complex molecules, avoiding the use of metal-based catalysts. In the context of spiro-pyrrolidine synthesis, chiral organocatalysts, particularly those derived from amino acids or phosphoric acids, are instrumental in creating stereogenic centers with high fidelity.

A prominent organocatalytic method is the asymmetric 1,3-dipolar cycloaddition reaction between an azomethine ylide and a dipolarophile. Chiral phosphoric acids have been successfully employed to catalyze three-component reactions involving methyleneindolinones, aldehydes, and amino esters. rice.edu This approach generates spiro[pyrrolidin-3,3′-oxindole] derivatives, which are close analogs of the spiro[indene-pyrrolidine] system, with excellent stereoselectivities (up to 98% ee) and unusual regiochemistry. rice.edu Theoretical calculations suggest that the high selectivity arises from the catalyst forming hydrogen bonds with both the azomethine ylide and the methyleneindolinone, while a favorable π-π stacking interaction stabilizes the transition state leading to the observed product. rice.edu

Similarly, newly developed spiro-pyrrolidine (SPD) organocatalysts have been utilized in asymmetric cascade reactions to construct complex heterocyclic systems with multiple stereocenters in a single step. nih.gov These methods highlight the power of organocatalysis to build chiral complexity efficiently under mild conditions.

Table 1: Organocatalytic Asymmetric Synthesis of Spiro-Pyrrolidine Analogs Data compiled from studies on analogous spirooxindole structures.

CatalystReaction TypeKey SubstratesYieldStereoselectivityReference
Chiral Phosphoric Acid1,3-Dipolar CycloadditionMethyleneindolinones, Aldehydes, Amino EstersHighup to 98% ee rice.edu
Spiro-Pyrrolidine (SPD) Organocatalystaza-Michael/Michael/aldol cascade2-Aminochalcone derivativesHighHigh enantioselectivity nih.govresearchgate.net

Transition metal catalysis provides a versatile and efficient platform for synthesizing spirooxindoles and related spiro-pyrrolidine structures. nih.gov Palladium and rhodium complexes are particularly effective in mediating a variety of cyclization reactions.

Palladium-catalyzed reactions are widely used for constructing spiro-pyrrolidine and spiro-indene frameworks. One innovative approach involves a palladium-catalyzed cascade reaction featuring a Narasaka–Heck cyclization, C–H activation, and [4+2] annulation, which efficiently assembles spirocyclic pyrrolines with high regiocontrol. nih.gov Another powerful method is the palladium-catalyzed [3+2] cycloaddition of vinyl methylene (B1212753) cyclic carbonates with pyrrolidinones, which yields nih.govnih.gov-spirolactam scaffolds in excellent yields and with outstanding diastereoselectivity. rsc.orgresearchgate.net Furthermore, palladium catalysis enables the synthesis of chiral spiro-indenes bearing all-carbon quaternary stereocenters through the asymmetric (4+2) dipolar cyclization of vinylbenzoxazinanones and diazo compounds. oaepublish.com

Rhodium catalysis offers complementary strategies for stereoselective synthesis. For instance, a highly enantio- and diastereoselective rhodium-catalyzed cyclization of N-allenyltryptamines and 3-allenylindoles has been developed to produce 6-membered spirocyclic indolenines. nih.govsci-hub.se These products serve as valuable intermediates that can be converted into functionalized spirooxindoles and spiroindolines. nih.govsci-hub.se This allylic addition methodology is advantageous due to its use of commercially available ligands and affordable rhodium precursors. nih.govfigshare.com

Table 2: Transition Metal-Catalyzed Synthesis of Spiro-Pyrrolidine/Indene Analogs

Metal CatalystReaction TypeKey SubstratesYieldSelectivityReference
PalladiumNarasaka–Heck/C–H activation/[4+2] annulationγ,δ-unsaturated oxime ester, 2-chlorobenzoic acid-High regiocontrol nih.gov
Palladium[3+2] CycloadditionVinyl methylene cyclic carbonates, PyrrolidinonesExcellentOutstanding diastereoselectivity rsc.orgresearchgate.net
PalladiumAsymmetric (4+2) Dipolar CyclizationVinylbenzoxazinanones, 1-diazonaphthalene-2(1H)-onesModerate to GoodHigh enantio- and diastereoselectivity oaepublish.com
RhodiumEnantioselective CyclizationN-allenyltryptamines, 3-allenylindoles-High enantio- and diastereoselectivity nih.govsci-hub.se

Control of Regioselectivity and Diastereoselectivity in Spiro[indene-pyrrolidine] Synthesis

Achieving control over regioselectivity (the site of bond formation) and diastereoselectivity (the relative orientation of stereocenters) is paramount in the synthesis of complex spirocyclic molecules. The 1,3-dipolar cycloaddition reaction is a cornerstone for synthesizing the pyrrolidine ring, and its outcome is highly dependent on the reaction conditions.

The synthesis of dispiro[1H-indene-2,3'-pyrrolidine-2',3''-[3H]indole] derivatives via the 1,3-dipolar cycloaddition of azomethine ylides with 2-(arylmethylene)-2,3-dihydro-1H-inden-1-ones proceeds in a highly regioselective manner. nih.gov Similarly, multicomponent reactions involving isatin, an amino acid, and a dipolarophile can be tuned to produce spiro-pyrrolidine and spiro-pyrrolizine derivatives with high regio- and diastereoselectivity. mdpi.comnih.gov The specific stereochemical and regiochemical outcome is often dictated by the nature of the substrates, the catalyst, and the solvent used. mdpi.comnih.gov

In base-promoted cyclization reactions, the choice of base can dramatically influence the synthetic pathway. For example, in the annulation of bindone (B167395) with Morita–Baylis–Hillman (MBH) carbonates of isatins, using DABCO as the base leads to one set of dispiro[indene-fluorene-indoline] derivatives, while using triethylamine (B128534) affords different regioisomers. acs.org This demonstrates that careful selection of reagents and conditions is crucial for directing the reaction towards the desired product with high fidelity. acs.orgrsc.org

Innovative Methodological Advancements in Synthetic Protocols

Modern synthetic chemistry is increasingly focused on developing more efficient, rapid, and environmentally friendly protocols. Microwave-assisted synthesis and the application of green chemistry principles are two key areas of innovation in the synthesis of spiro[indene-pyrrolidine] and its analogs.

Microwave-assisted organic synthesis has become a powerful tool for accelerating reaction rates and improving yields in the construction of complex molecular architectures like spiro heterocycles. rsc.orgrsc.org The application of microwave irradiation to multi-component reactions for synthesizing spiro compounds often leads to significant reductions in reaction time compared to conventional heating methods.

For instance, the one-pot, three-component synthesis of spiro indanone pyrrolidine/piperidine fused nitrochromene derivatives can be achieved in good yields (85–90%) under microwave irradiation, with the reaction being highly regiospecific and diasterospecific. researchgate.net In another example, the synthesis of spiro derivatives was completed in just 15 minutes under microwave conditions, yielding products in 81-85% yield, a substantial improvement over the 5 hours and 42-48% yield observed with conventional heating. nih.gov These catalyst- and solvent-free microwave-assisted methods are not only efficient but also align with the principles of green chemistry. rsc.org

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

ReactionMethodReaction TimeYieldReference
Synthesis of Spiro Derivatives (4a,b)Conventional Heating5 hours42-48% nih.gov
Microwave Irradiation15 minutes81-85%
Synthesis of Spiro Derivatives (7,8)Conventional Heating4 hours53-59% nih.gov
Microwave Irradiation15 minutes84-86%

The principles of "green chemistry" aim to design chemical processes that are environmentally benign, sustainable, and atom-economical. nih.gov These principles are increasingly being applied to the synthesis of complex heterocyclic compounds.

A notable green approach for the synthesis of novel polycyclic pyrrolidine-fused spirooxindole compounds involves a one-pot, three-component domino reaction conducted under catalyst-free conditions at room temperature in an ethanol-water mixture. nih.govnih.govresearchgate.net This method is lauded for its eco-friendliness, high yields, and the ease of product isolation without requiring toxic solvents or column chromatography. nih.govnih.gov The use of an alcohol-water solution as a nontoxic and widely available solvent can accelerate reaction rates and simplify purification. nih.gov

Another green strategy involves the use of reusable catalysts. For example, a magnetic nanocatalyst (MnCoCuFe2O4@L-proline) has been developed for the efficient, one-pot, three-component stereoselective synthesis of spirocyclic pyrrolidine derivatives. rsc.org The key advantages of this protocol are high yields, excellent diastereoselectivity, and the ability to easily recover and reuse the catalyst without a significant loss of its activity, making the process more sustainable. rsc.org

Elucidation of Reaction Mechanisms for Key Annulation Processes

The formation of the 5-Bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine] scaffold is predominantly achieved through [3+2] cycloaddition reactions, a powerful class of annulation processes for constructing five-membered heterocyclic rings. nih.govacs.org The most common approach involves the reaction of an azomethine ylide with a suitable dipolarophile. acs.org

In the context of synthesizing the target compound, a plausible pathway involves the reaction of a 5-bromo-substituted indene derivative, acting as the dipolarophile, with an azomethine ylide. The azomethine ylide itself is typically generated in situ from the condensation of an α-amino acid with an aldehyde or ketone. nih.gov

The generally accepted mechanism for this 1,3-dipolar cycloaddition is a concerted process, where the C-N-C framework of the azomethine ylide reacts with the double bond of the indene derivative in a single step. acs.org This concerted pathway is favored as it often proceeds with high stereospecificity. The presence of the bromine substituent on the indene ring is not expected to fundamentally alter this mechanism but may influence the electronic properties of the dipolarophile and thus the reaction rate and regioselectivity. nih.gov

Alternative annulation strategies could involve multi-component reactions where the indene precursor, an amine, and an aldehyde or ketone react in a one-pot synthesis to generate the spiro-pyrrolidine structure. rsc.org Acid-promoted annulation reactions have also been reported for the synthesis of related spiro-indene derivatives, suggesting another potential mechanistic avenue to explore. nih.gov

Table 1: Proposed Reaction Parameters for the [3+2] Cycloaddition Formation of 5-Bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine]

ParameterConditionRationale
Azomethine Ylide Precursors Sarcosine and FormaldehydeCommon precursors for generating a non-stabilized azomethine ylide.
Dipolarophile 5-Bromo-1-methylene-indaneA plausible indene derivative with an exocyclic double bond for cycloaddition.
Solvent Toluene or AcetonitrileSolvents known to facilitate 1,3-dipolar cycloadditions.
Temperature 80-110 °CThermal conditions are often required for the in situ generation of the azomethine ylide.

Analysis of Stereochemical Control Elements in Spirocyclization

The spirocyclization to form 5-Bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine] results in the formation of at least one stereocenter at the spiro-carbon atom. The control of the stereochemical outcome of this process is a critical aspect of its synthesis. The relative orientation of the substituents in the final product is determined during the cycloaddition step. acs.org

The diastereoselectivity of the reaction is influenced by the geometry of the azomethine ylide and the mode of approach of the dipolarophile. Azomethine ylides can exist in different geometric forms (e.g., W-shaped, U-shaped, or S-shaped), and the steric interactions in the transition state will favor a specific geometry and, consequently, a particular diastereomer. ua.es

For instance, the approach of the azomethine ylide to the face of the indene dipolarophile can occur in an endo or exo fashion, leading to different diastereomeric products. The preferred pathway is often dictated by minimizing steric hindrance between the substituents on both the dipole and the dipolarophile in the transition state. ua.es Computational studies, such as Density Functional Theory (DFT) calculations, have been instrumental in predicting the stereochemical outcomes of similar spiro-pyrrolidine syntheses by modeling the energies of the different transition states. bohrium.compsgcas.ac.in

The introduction of chiral catalysts or auxiliaries can be employed to achieve enantioselective synthesis of the spiro-pyrrolidine core. Chiral metal complexes, for example, can coordinate with the reactants and control the facial selectivity of the cycloaddition, leading to the preferential formation of one enantiomer. acs.org

Table 2: Factors Influencing Stereochemical Outcome in the Spirocyclization

FactorInfluence on StereochemistryExample
Azomethine Ylide Geometry Determines the relative orientation of substituents on the pyrrolidine ring.A W-shaped ylide may lead to a different diastereomer compared to a U-shaped ylide.
Mode of Cycloaddition Endo vs. exo approach of the dipolarophile determines the stereochemistry at the newly formed stereocenters.The endo approach is often favored due to secondary orbital interactions, but steric factors can dominate.
Catalyst Can induce enantioselectivity by creating a chiral environment around the reactants.A chiral silver-based catalyst has been shown to be effective in similar cycloadditions. acs.org
Substituents Steric bulk of substituents on both reactants can influence the preferred transition state geometry.A bulky substituent on the indene ring may favor the approach of the ylide from the less hindered face.

Characterization of Reactive Intermediates and Transition States

The key reactive intermediate in the most common synthetic route to 5-Bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine] is the azomethine ylide. nih.govnih.gov These are 1,3-dipoles of the allyl anion type, characterized by a C-N-C framework with four π-electrons. nih.gov Due to their high reactivity, azomethine ylides are typically generated in situ and trapped immediately by the dipolarophile. nih.gov

The generation of azomethine ylides can be achieved through various methods, including the thermal ring-opening of aziridines or the decarboxylative condensation of α-amino acids with carbonyl compounds. The latter is a widely used method due to the ready availability of the starting materials. acs.org Spectroscopic identification of these transient intermediates is challenging, and their existence is often inferred from the structure of the final products and mechanistic studies.

The transition state of the [3+2] cycloaddition is a highly ordered, cyclic arrangement of the atoms from the azomethine ylide and the indene dipolarophile. Computational studies on related systems have provided insights into the geometry and energetics of these transition states. psgcas.ac.in These studies can help to rationalize the observed regioselectivity and stereoselectivity of the reaction. For example, DFT calculations can determine whether the cycloaddition proceeds through a synchronous or asynchronous transition state, where the two new C-C bonds are formed simultaneously or sequentially. bohrium.com

Experimental evidence for the involvement of specific intermediates can sometimes be obtained through trapping experiments or by altering the reaction conditions to favor the isolation of an intermediate. For instance, in the absence of a suitable dipolarophile, some azomethine ylides may undergo alternative reactions, such as dimerization, providing indirect evidence of their formation.

Table 3: Characteristics of Key Species in the Proposed Reaction Pathway

SpeciesDescriptionMethod of Characterization/Investigation
Azomethine Ylide Highly reactive 1,3-dipolar intermediate.Indirectly through product analysis; trapping experiments; computational modeling (DFT).
[3+2] Cycloaddition Transition State Concerted, cyclic arrangement of atoms from the dipole and dipolarophile.Primarily investigated through computational chemistry (DFT) to determine geometry and energy.
Spiro-pyrrolidine Product The stable final product of the cycloaddition.Standard spectroscopic techniques (NMR, IR, Mass Spectrometry) and X-ray crystallography for stereochemical confirmation.

Structure Activity Relationship Sar Studies of Spiro Indene 1,3 Pyrrolidine Analogues

Influence of Conformational Rigidity on Molecular Recognition and Biological Efficacy

The spiro[indene-1,3'-pyrrolidine] framework possesses a rigid structure that limits the conformational flexibility of the molecule. This rigidity is a key factor in its interaction with biological macromolecules, as it pre-organizes the pharmacophoric elements into a specific spatial arrangement, potentially reducing the entropic penalty upon binding to a receptor or enzyme active site. The inherent three-dimensionality of the pyrrolidine (B122466) ring, often described as having a "pseudo-rotation," allows for a thorough exploration of the surrounding pharmacophore space. researchgate.netnih.gov

Studies on analogous spiro[indan-1,3'-pyrrolidine] systems have highlighted the importance of this conformational restriction in defining their pharmacological profiles. For instance, aromatic hydroxylated derivatives of spiro[indan-1,3'-pyrrolidine] were synthesized and evaluated for dopaminergic activities. nih.gov While these specific conformationally restricted catecholamines did not show significant dopaminergic agonist activity, the study underscored how the rigid framework influences receptor interaction. nih.gov Similarly, conformationally restricted analogues of profadol (B1213207) based on the spiro[indan-1,3'-pyrrolidine] scaffold were designed to probe the optimal geometry for analgesic activity. nih.gov The defined stereochemistry at the spiro center dictates the orientation of substituents, which is crucial for precise molecular recognition by the target protein.

Impact of Specific Substitutions on Bioactivity Profiles

The biological activity of the spiro[indene-1,3'-pyrrolidine] core can be significantly modulated by the introduction of various substituents on both the indene (B144670) and pyrrolidine rings. These modifications can alter the compound's electronic properties, lipophilicity, and steric profile, thereby influencing its pharmacokinetic and pharmacodynamic characteristics.

Halogenation is a common strategy in medicinal chemistry to enhance the biological activity of lead compounds. The introduction of a bromine atom at the 5-position of the indene ring in 5-Bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine] is expected to have a profound impact on its bioactivity. Bromine is a lipophilic and electron-withdrawing group that can engage in halogen bonding, a non-covalent interaction with biological targets that can contribute to binding affinity.

While specific studies on 5-Bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine] are not extensively available in the public domain, research on related halogenated spiro-pyrrolidine derivatives provides valuable insights. For example, the synthesis of novel spiro[indole–pyrrolidine] derivatives has been explored where a 5-bromo substituent on the indole (B1671886) ring was well-tolerated and did not negatively affect the reaction outcome, leading to products with potential biological activity. mdpi.com In another study, the synthesis of novel spirooxindole-pyrrolidine compounds for anticancer evaluation included various halogenated derivatives, indicating the importance of this substitution pattern in modulating bioactivity. nih.gov

The position of the halogen has been shown to be critical. In a series of multifunctional spiropyrrolidine derivatives, a compound with a chloro group at the meta-position of a phenyl ring showed reduced antibacterial activity compared to the para-substituted analogue. nih.gov This highlights the sensitivity of biological activity to the precise location of the halogen substituent.

Table 1: Comparison of Biological Activity of Halogenated vs. Non-halogenated Spiro[pyrrolidine] Analogues (Hypothetical Data for Illustrative Purposes)

CompoundSubstitution at Indene C5TargetIC50 (nM)
Spiro[indene-1,3'-pyrrolidine]-HEnzyme A500
5-Bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine]-BrEnzyme A150
5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine]-ClEnzyme A200
5-Fluoro-2,3-dihydrospiro[indene-1,3'-pyrrolidine]-FEnzyme A350

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for 5-Bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine] is not publicly available.

Beyond halogenation, the introduction of other functional groups on the spiro[indene-1,3'-pyrrolidine] scaffold can fine-tune its biological profile. Modifications on the pyrrolidine nitrogen, for instance, can significantly alter the compound's properties. In the context of spiro[indoline-3,3′-pyrrolidines], substituting the pyrrolidine nitrogen with lipophilic or basic groups was a key strategy in developing ligands for the 5-HT6 receptor. mdpi.com

The nature of substituents on the aromatic portion of the indene ring also plays a crucial role. In studies of spiro[indan-1,3'-pyrrolidine] derivatives, aromatic hydroxylation was explored to mimic the catechol structure of dopamine, aiming for dopaminergic activity. nih.gov Although this did not yield potent agonists, it demonstrated that functionalization of the aromatic ring is a viable approach to modulate biological interactions.

Table 2: Influence of Functional Group Modifications on Receptor Binding Affinity (Hypothetical Data)

Compound AnalogueModificationReceptorKi (nM)
Analogue A-H (unsubstituted)Receptor X800
Analogue B5-BromoReceptor X250
Analogue CPyrrolidine N-MethylReceptor X600
Analogue D5-Bromo, Pyrrolidine N-MethylReceptor X100

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for 5-Bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine] analogues is not publicly available.

Insights from Molecular Docking and Ligand-Target Interaction Profiling

Molecular docking studies are powerful computational tools used to predict the binding orientation and affinity of a ligand to its target protein. For spiro-pyrrolidine compounds, docking simulations can provide valuable insights into the key interactions that govern their biological activity.

While specific docking studies for 5-Bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine] are not available, research on related structures demonstrates the utility of this approach. For instance, molecular docking of novel spirooxindole-pyrrolidine compounds against the A549 human lung adenocarcinoma cancer cell line helped to rationalize their anticancer activity. nih.gov Similarly, docking studies of pentacyclic spiro[oxindole-2,3′-pyrrolidines] were used to understand their antimicrobial activity by identifying key interactions within the binding sites of glucosamine (B1671600) 6-phosphate synthase and methionyl-tRNA-synthetase. mdpi.com

For 5-Bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine], a hypothetical docking study would likely reveal that the rigid spiro core orients the molecule within the binding pocket. The bromine atom at the 5-position could form favorable halogen bonds with electron-rich residues such as the backbone carbonyls of amino acids. The pyrrolidine nitrogen, if protonated, could form a crucial salt bridge with an acidic residue like aspartate or glutamate. Furthermore, the aromatic indene ring could engage in π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Biological Relevance and Therapeutic Potential of Spiro Indene 1,3 Pyrrolidine Scaffolds

General Significance of Spiro-Heterocycles in Contemporary Drug Discovery

Spiro-heterocycles represent a pivotal and attractive class of organic compounds in modern medicinal chemistry and drug discovery. mdpi.comrsc.org Their defining feature is a spiro-atom, a single carbon atom shared by two rings, which imparts a rigid, three-dimensional, and spatially defined structure. mdpi.com This conformational rigidity is a distinct advantage in drug design, as it can reduce the entropic penalty upon binding to a biological target, potentially leading to enhanced potency and selectivity. rsc.orgresearchgate.net

The introduction of these sp³-rich systems into bioactive compounds is an increasingly utilized strategy to improve drug-like properties. nih.gov Unlike more traditional flat, aromatic structures, the three-dimensional nature of spirocycles allows for more precise spatial arrangement of functional groups, enabling more effective interactions with the active sites of proteins and other biological targets. mdpi.comresearchgate.net Consequently, spirocyclic motifs are progressively appearing in clinical candidates and approved drugs. nih.gov Their stability and unique spatial configuration open them up to a wide array of biological applications, from oncology to metabolic disorders. researchgate.net The growing number of available synthetic methodologies has made these complex scaffolds more accessible to medicinal chemists, further fueling their exploration. nih.gov

Evaluation of Diverse Pharmacological Activities Exhibited by Analogues

Analogues of the spiro[indene-1,3'-pyrrolidine] scaffold, particularly spirooxindoles and related structures, have demonstrated a broad spectrum of pharmacological activities. These compounds have been investigated for their potential in treating a range of diseases, owing to their ability to interact with various biological targets.

The anti-cancer properties of spiro[indene-1,3'-pyrrolidine] analogues are among their most extensively studied attributes. Various derivatives have shown significant cytotoxicity against a panel of human cancer cell lines. For instance, certain spiro[indoline-3,3'-pyrrolidines] have been evaluated against mouse breast cancer (4T1), mouse colon cancer (CT26), human liver cancer (HepG2), and human lung cancer (A549) cells, with some compounds showing promising cytotoxicity. researchgate.net

In one study, a series of mesitylene-based spirooxindole derivatives were synthesized and tested against A549 lung cancer cells. rsc.org Several of these compounds exhibited IC₅₀ values below 10 μM, with the most potent compound, 5f, showing an IC₅₀ value of 1.2 μM, outperforming the standard chemotherapy drug cisplatin. rsc.orgnih.gov Similarly, novel benzofuran spiro-pyrrolidine derivatives have shown potent antiproliferative activities against HeLa (human cervical cancer) and CT26 cells, with some compounds exhibiting greater efficacy than cisplatin. mdpi.com Specifically, compounds 4e and 4s displayed superior inhibitory activity against CT26 cells. mdpi.com Research has also identified spirooxindole derivatives with selective cytotoxicity against leukemia and colon, prostate, and renal cancer cell lines. nih.gov

Table 1: Anti-proliferative Activity of Spiro[indene-1,3'-pyrrolidine] Analogues

Compound TypeCancer Cell LineReported Activity (IC₅₀)Source
Mesitylene-based Spirooxindole (5f)A549 (Lung)1.2 μM rsc.org
Benzofuran Spiro-pyrrolidine (4c)HeLa (Cervical)10.26 ± 0.87 µM mdpi.com
Benzofuran Spiro-pyrrolidine (4e)CT26 (Colon)8.31 ± 0.64 µM mdpi.com
Benzofuran Spiro-pyrrolidine (4s)CT26 (Colon)5.28 ± 0.72 µM mdpi.com
Spiroindeno[1,2-b]quinoxaline derivativeHepG2 (Liver)Cytotoxic researchgate.net

Spiro[indene-1,3'-pyrrolidine] analogues have also been identified as potent enzyme inhibitors. A notable area of investigation is their effect on cholinesterases, which are key targets in the management of neurodegenerative diseases like Alzheimer's. One study highlighted a fluorinated indole-based spiro pyrrolidine (B122466) hybrid that demonstrated potent inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). rsc.org The potential of these scaffolds extends to other enzyme families as well, including deubiquitylating enzymes (DUBs), which are targets for cancer and inflammatory conditions. google.com

Table 2: Enzyme Inhibition by Spiro-pyrrolidine Analogues

Compound TypeEnzyme TargetReported Activity (IC₅₀)Source
Fluorinated Indole-based Spiro PyrrolidineAcetylcholinesterase (AChE)1.97 ± 0.19 μM rsc.org
Fluorinated Indole-based Spiro PyrrolidineButyrylcholinesterase (BChE)7.08 ± 0.20 μM rsc.org

A highly significant therapeutic application for spiro[indene-1,3'-pyrrolidine] analogues is the modulation of protein-protein interactions (PPIs), a challenging area in drug discovery. mdpi.com The spirooxindole scaffold has proven to be a privileged structure for inhibiting the interaction between the Murine Double Minute 2 (MDM2) protein and the p53 tumor suppressor. nih.gov The MDM2 protein negatively regulates p53, and its overexpression in cancer cells helps them evade apoptosis (programmed cell death). nih.gov

By disrupting the MDM2-p53 interaction, small-molecule inhibitors can reactivate p53's tumor-suppressing function. nih.gov Researchers have developed novel spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one compounds that are chemically stable and act as potent, orally active inhibitors of this pathway. nih.govacs.org These compounds are designed to fit into the binding pocket of the MDM2 protein, preventing its interaction with p53. nih.gov This approach is a promising cancer therapy strategy for patients with tumors that retain wild-type p53. nih.gov

Table 3: Spiro-Compounds as MDM2-p53 Inhibitors

Compound ScaffoldMechanism of ActionSignificanceSource
Spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-oneInhibits MDM2-p53 protein-protein interactionReactivates p53 tumor suppressor pathway nih.govnih.govacs.org
Spirooxindole-pyrrolidineBlocks p53-binding pocket of MDM2Potential anti-cancer agent in p53 wild-type tumors mdpi.commdpi.com

The structural versatility of the spiro-pyrrolidine framework has led to the discovery of numerous other biological activities. researchgate.netnih.gov These compounds have been reported to possess antimicrobial, antileukemic, and anticonvulsant properties, among others. nih.gov For example, certain spiropyrrolidine derivatives have demonstrated good activity against clinically isolated bacterial strains, with one compound being particularly potent against Staphylococcus aureus. nih.gov This broad range of activities underscores the value of the spiro[indene-1,3'-pyrrolidine] scaffold as a template for developing diverse therapeutic agents. researchgate.netnih.gov

Table 4: Diverse Bioactivities of Spiro-pyrrolidine Scaffolds

Reported ActivityCompound ClassSource
AntimicrobialSpiropyrrolidine derivatives nih.govbeilstein-journals.org
AntileukemicSpiropyrrolidine derivatives nih.govnih.gov
AnticonvulsantSpirocyclic derivatives with a five-membered heterocyclic core researchgate.netnih.gov
AntifungalSpiro heterocyclic steroids beilstein-journals.org
AntidiabeticSpiropyrrolidine derivatives researchgate.netnih.gov

Preclinical Assessment of Efficacy and Target Engagement in Disease Models

Several promising spiro[indene-1,3'-pyrrolidine] analogues have advanced to preclinical evaluation. A key success in this area involves MDM2-p53 inhibitors. The compound BI-0252, which features a spiro[indole-pyrrolidine] core, has demonstrated in vivo efficacy in a SJSA-1 xenograft model, with effectiveness observed even after a single dose. nih.govacs.org This work led to the identification of the spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one core as a stable and effective alternative to earlier scaffolds that were prone to epimerization. nih.gov

Further preclinical development has seen related compounds, such as AA-115/APG-115 (Alrizomadlin), advance into clinical trials. nih.gov In vitro studies supporting preclinical assessment have shown that these compounds can induce apoptosis in cancer cells, as confirmed by Hoechst and acridine orange/ethidium bromide staining assays. rsc.orgnih.gov Importantly, these studies have also demonstrated selectivity; for example, certain spirooxindole analogues were found to be cytotoxic against A549 lung cancer cells while being non-cytotoxic towards non-cancerous mouse embryonic fibroblast (NIH-3T3) cells. rsc.orgnih.gov This selectivity is a critical factor in the development of safer and more effective cancer chemotherapies.

Computational Chemistry and Theoretical Studies of Spiro Indene 1,3 Pyrrolidine Systems

Application of Quantum Chemical Calculations for Structural and Electronic Characterization

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in characterizing the structural and electronic properties of spiro[indene-1,3'-pyrrolidine] derivatives. These calculations provide a detailed understanding of molecular geometries, orbital energies, and charge distributions, which are fundamental to a compound's reactivity and intermolecular interactions.

For instance, DFT calculations using the B3LYP functional with a 6-311++G(d,p) basis set have been employed to identify electrophilic and nucleophilic centers and to understand electrostatic forces in related spirocyclic compounds. nih.gov Such studies can elucidate bond lengths, bond angles, and dihedral angles, offering a three-dimensional perspective of the molecule's most stable conformation. The calculated structural parameters can then be compared with experimental data, such as that from X-ray crystallography, to validate the computational model. beilstein-archives.org

The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also determined through these calculations. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. These computational findings are often in good agreement with experimental results, such as those from NMR spectroscopy, confirming the reliability of the chosen theoretical methods. nih.gov

Table 1: Representative Theoretical Structural and Electronic Data for a Spiro[indene-pyrrolidine] System

ParameterCalculated ValueMethod/Basis Set
Bond Length (C-N)1.45 ÅDFT/B3LYP/6-311++G(d,p)
Bond Angle (C-N-C)112.5°DFT/B3LYP/6-311++G(d,p)
HOMO Energy-6.2 eVDFT/B3LYP/6-311++G(d,p)
LUMO Energy-1.8 eVDFT/B3LYP/6-311++G(d,p)
HOMO-LUMO Gap4.4 eVDFT/B3LYP/6-311++G(d,p)

Note: The data in this table is illustrative and represents typical values obtained for similar spirocyclic systems. Specific values for 5-Bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine] would require dedicated computational studies.

Molecular Dynamics Simulations for Understanding Compound-Biomolecular Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective on the interactions between spiro[indene-1,3'-pyrrolidine] compounds and biological macromolecules, such as proteins and DNA. These simulations can predict the binding affinity and stability of a ligand-receptor complex, providing valuable information for drug design and discovery.

In studies of related spirocyclic compounds, MD simulations have been performed for extended periods, such as 100 nanoseconds, to analyze the stability of the compound within the binding site of a biological target. nih.gov Key parameters analyzed during these simulations include the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and the formation of intermolecular hydrogen bonds. nih.gov The RMSD provides insight into the stability of the complex over time, while the RMSF highlights the flexibility of different regions of the molecule and the protein.

Molecular docking, a computational technique often used in conjunction with MD simulations, can predict the preferred binding mode of a spiro compound to a biological target. nih.gov For example, docking studies on spirooxindole-pyrrolidine compounds have been used to predict their binding affinities to cancer-related proteins. nih.gov These in silico screening approaches can help in identifying promising drug candidates and understanding their mechanism of action at a molecular level.

Table 2: Illustrative Molecular Dynamics Simulation Parameters for a Spiro Compound-Protein Complex

ParameterDescriptionTypical Observation
RMSDRoot-mean-square deviation of the ligand from its initial positionA stable RMSD value over time indicates a stable binding mode.
RMSFRoot-mean-square fluctuation of protein residuesHigh RMSF values may indicate flexible regions of the protein involved in ligand binding.
Hydrogen BondsNumber of hydrogen bonds between the ligand and the proteinA consistent number of hydrogen bonds suggests a stable interaction.
Binding EnergyCalculated affinity of the ligand for the proteinLower binding energy values indicate a stronger interaction.

Note: This table provides a general overview of parameters assessed in MD simulations. The specific findings for 5-Bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine] would depend on the biological target being investigated.

Predictive Modeling for Reaction Outcomes and Stereochemical Preferences

Theoretical modeling plays a crucial role in predicting the outcomes of chemical reactions, including the synthesis of complex spiro[indene-1,3'-pyrrolidine] systems. Computational methods can be used to investigate reaction mechanisms, transition states, and the factors that control regioselectivity and stereoselectivity.

The 1,3-dipolar cycloaddition reaction is a common method for synthesizing spiro-pyrrolidine derivatives. nih.gov DFT calculations can be employed to study the mechanism of such reactions, helping to explain the observed regioselectivity. researchgate.net By calculating the energies of different possible transition states, researchers can predict which reaction pathway is more favorable, and therefore which regioisomer is likely to be the major product.

These predictive models are invaluable for optimizing reaction conditions to achieve higher yields and desired stereochemical outcomes. nih.gov For example, theoretical studies can help in the selection of appropriate solvents and temperatures to favor the formation of a specific diastereomer. The insights gained from these computational investigations can significantly accelerate the synthetic process and reduce the need for extensive experimental screening.

Future Directions and Emerging Research Avenues for 5 Bromo 2,3 Dihydrospiro Indene 1,3 Pyrrolidine Chemistry

Development of Novel and Efficient Synthetic Routes for Structural Diversification

The future exploration of 5-Bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine]'s therapeutic potential is contingent upon the development of efficient and versatile synthetic methodologies. These routes should not only provide access to the core structure but also facilitate the generation of a diverse library of analogs for comprehensive SAR studies.

One of the most promising approaches for the synthesis of spiro-pyrrolidines is the 1,3-dipolar cycloaddition reaction. researchgate.netiaea.org This reaction, involving an azomethine ylide and a dipolarophile, is known for its high regio- and stereoselectivity. iaea.org Future research should focus on optimizing this strategy for the specific synthesis of 5-Bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine] derivatives. This could involve the exploration of various catalysts, including metal-based and organocatalysts, to improve reaction yields and stereocontrol. Furthermore, the use of microwave irradiation could be investigated to accelerate reaction times and improve efficiency. researchgate.net

Multi-component reactions (MCRs) offer another efficient avenue for the synthesis of complex spirocyclic compounds in a single step from readily available starting materials. researchgate.net The development of novel MCRs for the construction of the 5-Bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine] scaffold would be a significant advancement. This would enable the rapid generation of a wide array of derivatives with diverse substitution patterns on both the indene (B144670) and pyrrolidine (B122466) rings.

The table below outlines potential synthetic strategies for the diversification of the 5-Bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine] core.

Synthetic Strategy Key Reactants Potential for Diversification Anticipated Advantages
Catalytic 1,3-Dipolar Cycloaddition 5-Bromo-indenylidene derivative, Azomethine ylide precursor (e.g., sarcosine (B1681465), isatin)Variation of substituents on the indenylidene precursor and the azomethine ylide.High regio- and stereoselectivity, access to chiral compounds.
Multi-component Reactions (MCRs) 5-Bromo-1-indanone, primary/secondary amines, activated alkenes/alkynes.Introduction of multiple points of diversity in a single step.High atom economy, operational simplicity, rapid library synthesis.
Domino Reactions Substituted 5-bromo-1-indanones and α,β-unsaturated compounds.Creation of complex polycyclic structures incorporating the spiro-core.Increased molecular complexity, potential for novel scaffolds.
Mechanochemical Synthesis Solid-state reactants under high-energy milling.Solvent-free, potentially improved yields and reduced reaction times. researchgate.netGreen chemistry approach, potential for novel reactivity.

Advanced Strategies for Comprehensive SAR Elucidation and Lead Optimization

A systematic exploration of the structure-activity relationships (SAR) is crucial for transforming the 5-Bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine] scaffold into a viable lead compound. Future research should employ a combination of traditional medicinal chemistry approaches and modern computational tools to guide the design of more potent and selective analogs.

Key areas for structural modification and SAR exploration include:

Substitution on the Indene Ring: The bromine atom at the 5-position can be replaced with other halogens (Cl, F, I) or functional groups such as alkyl, alkoxy, nitro, or cyano groups to probe the effect on biological activity. Further substitution on the aromatic portion of the indene ring should also be explored.

Modification of the Pyrrolidine Ring: The nitrogen atom of the pyrrolidine ring is a key handle for derivatization. Introducing a variety of substituents, including alkyl, aryl, and acyl groups, can modulate the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which are critical for CNS drug discovery. frontiersin.org

Stereochemistry at the Spirocenter: The spiro carbon atom is a chiral center. The synthesis of individual enantiomers and the evaluation of their biological activity are essential, as stereoisomers often exhibit different pharmacological profiles.

To streamline the lead optimization process, computational methods such as quantitative structure-activity relationship (QSAR) studies and molecular docking can be employed. frontiersin.orgnih.gov These in silico techniques can help to identify key structural features responsible for biological activity and predict the binding modes of novel analogs to their biological targets.

The following table outlines a hypothetical SAR exploration plan for the 5-Bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine] scaffold.

Modification Site Proposed Modifications Rationale Desired Outcome
Indene Ring (Position 5) Replacement of Br with F, Cl, I, CH3, OCH3, CN, NO2.To investigate the influence of electronic and steric effects on activity.Identification of optimal substituent for potency and selectivity.
Pyrrolidine Nitrogen Introduction of small alkyl chains, benzyl (B1604629) groups, substituted phenyl rings, and heterocyclic moieties.To modulate lipophilicity, solubility, and potential interactions with the biological target.Improved pharmacokinetic properties (ADME) and target engagement.
Indene Ring (Other Positions) Introduction of substituents at positions 4, 6, and 7.To explore additional binding pockets and enhance target affinity.Increased potency and potential for improved selectivity.
Spirocyclic Core Ring expansion or contraction of the indene or pyrrolidine rings.To alter the three-dimensional shape and rigidity of the scaffold.Discovery of novel chemotypes with enhanced biological activity.

Exploration of Untapped Biological Targets and Broader Therapeutic Applications

Given the diverse biological activities reported for analogous spiro-pyrrolidine compounds, a broad screening approach is warranted to uncover the full therapeutic potential of 5-Bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine] and its derivatives.

Initial screening efforts should focus on areas where related spiro-compounds have shown promise. For instance, spiro[pyrrolidine-3,3'-oxindoles] have been identified as potent anti-breast cancer agents and ligands for the 5-HT6 receptor, a promising target for CNS disorders like Alzheimer's disease. mdpi.comnih.gov Therefore, screening against a panel of cancer cell lines and a variety of G-protein coupled receptors (GPCRs) would be a logical starting point.

Furthermore, the structural features of the 5-Bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine] scaffold suggest potential interactions with a range of biological targets. The pyrrolidine moiety is a common feature in many CNS-active drugs, and the rigid spirocyclic core could confer selectivity for specific receptor subtypes. acs.org The bromine atom can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important for ligand-protein binding.

The table below suggests potential biological targets and therapeutic areas for future investigation.

Therapeutic Area Potential Biological Targets Rationale based on Analogous Compounds Suggested Screening Assays
Oncology Histone deacetylases (HDACs), Tyrosine kinases, Apoptosis-related proteins.Spiro-oxindole derivatives have shown potent anticancer activity. nih.govnih.govCell proliferation assays (e.g., MTT), enzyme inhibition assays, apoptosis assays.
Central Nervous System (CNS) Disorders Serotonin receptors (e.g., 5-HT6), Dopamine receptors, NMDA receptors.Spiro-pyrrolidine analogs have been investigated as 5-HT6 receptor ligands. mdpi.com Spiro-compounds have shown anticonvulsant properties. researchgate.netRadioligand binding assays, functional cell-based assays, in vivo models of neurological disorders.
Infectious Diseases Bacterial enzymes (e.g., tyrosyl-tRNA synthetase), Viral enzymes.Spiro-pyrrolidine derivatives have demonstrated antimicrobial activity. nih.govmdpi.comMinimum Inhibitory Concentration (MIC) assays against a panel of bacteria and fungi, antiviral assays.
Inflammatory Diseases Cyclooxygenase (COX) enzymes, Cytokine signaling pathways.Some spiro-compounds have exhibited anti-inflammatory properties.Enzyme inhibition assays, cell-based assays for inflammatory markers.
Metabolic Disorders α-amylase, α-glucosidase.Spiro-pyrrolidine derivatives have shown antidiabetic potential through enzyme inhibition. mdpi.comEnzyme inhibition assays for key metabolic enzymes.

Q & A

Q. What are the common synthetic routes for 5-Bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine], and how are intermediates characterized?

Methodological Answer: A typical synthesis involves spiroannulation reactions, where indene derivatives are coupled with pyrrolidine precursors. For example, brominated intermediates (e.g., 5-bromoindene) may undergo nucleophilic substitution or transition-metal-catalyzed cross-coupling to form the spirocyclic scaffold . Characterization relies on NMR (e.g., 1^1H/13^{13}C NMR for spiro center confirmation), high-resolution mass spectrometry (HRMS), and X-ray crystallography for stereochemical validation. Purity is assessed via HPLC with UV detection (λ = 210–280 nm) .

Q. What spectroscopic techniques are recommended for verifying the structure of this compound?

Methodological Answer:

  • 1^1H NMR : Identify aromatic protons (δ 6.5–8.0 ppm) and pyrrolidine protons (δ 2.5–4.0 ppm).
  • 13^{13}C NMR : Confirm spiro carbon (quaternary carbon at ~70–80 ppm) and bromine-induced deshielding effects .
  • IR Spectroscopy : Detect C-Br stretching (~500–600 cm1^{-1}) and tertiary amine N-H stretches (if present).
  • X-ray Diffraction : Resolve spirocyclic geometry and bond angles .

Q. How can researchers ensure the stability of this compound during storage?

Methodological Answer: Store under inert atmosphere (argon or nitrogen) at –20°C in amber vials to prevent photodegradation. Monitor stability via periodic TLC or HPLC analysis. For hygroscopic batches, use molecular sieves (3Å) in storage containers. Degradation products (e.g., debrominated analogs) should be identified using LC-MS .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of 5-Bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine]?

Methodological Answer: Quantum chemical calculations (DFT, e.g., B3LYP/6-31G*) predict reaction pathways and transition states. For example, ICReDD’s reaction path search algorithms identify optimal conditions (solvent, temperature) by minimizing activation energy barriers. Machine learning models trained on existing spirocyclic syntheses can suggest catalyst systems (e.g., Pd/Cu for cross-couplings) and predict yields .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

  • Dose-Response Curves : Validate activity across multiple concentrations (IC50_{50} vs. EC50_{50}).
  • Assay Reproducibility : Use orthogonal assays (e.g., fluorescence-based vs. radiometric enzyme inhibition).
  • Structural Confirmation : Ensure batch-to-batch consistency via NMR and HRMS to rule out impurities affecting bioactivity .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced pharmacological properties?

Methodological Answer:

  • Core Modifications : Introduce electron-withdrawing groups (EWGs) at the bromine position to modulate electron density and binding affinity.
  • Stereochemical Variations : Synthesize enantiomers via chiral catalysts and compare activity in cellular models (e.g., cancer cell lines).
  • Bioisosteric Replacement : Replace bromine with CF3_3 or CN groups to improve metabolic stability .

Q. What experimental approaches validate interactions between this compound and biological targets (e.g., enzymes, receptors)?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (konk_{on}, koffk_{off}).
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses in target active sites.
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells by monitoring protein stabilization .

Q. How do structural analogs of this compound compare in terms of reactivity and bioactivity?

Methodological Answer: A comparative analysis of analogs (e.g., 5-Bromo-2,3-dimethoxypyridine vs. spiro derivatives) reveals:

Analog Reactivity Bioactivity Unique Feature
5-Bromo-2,3-dimethoxypyridineHigher electrophilicity due to methoxy EWGsModerate kinase inhibitionPlanar structure limits spiro-induced selectivity
Spiro[indene-pyrrolidine]Restricted rotation enhances target specificityPotent GPCR modulation3D architecture improves membrane permeability

Data Analysis and Optimization

Q. What statistical methods are recommended for analyzing contradictory catalytic efficiency data in spirocyclic syntheses?

Methodological Answer:

  • Multivariate Analysis (MVA) : Use PCA or PLS to identify dominant variables (e.g., solvent polarity, catalyst loading).
  • Design of Experiments (DoE) : Apply Box-Behnken designs to optimize reaction parameters and resolve yield discrepancies .

Q. How can researchers leverage high-throughput screening (HTS) to identify novel applications for this compound?

Methodological Answer: Screen against diverse target libraries (e.g., kinase panels, epigenetic regulators) using:

  • Fluorescence Polarization : For protein-ligand interactions.
  • Phenotypic Assays : Monitor cytotoxicity, apoptosis, or autophagy in 384-well plates.
  • Fragment-Based Screening : Identify binding fragments for lead optimization .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine]
Reactant of Route 2
Reactant of Route 2
5-Bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.